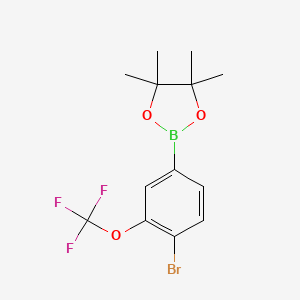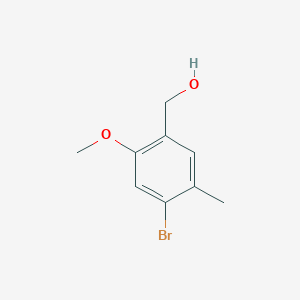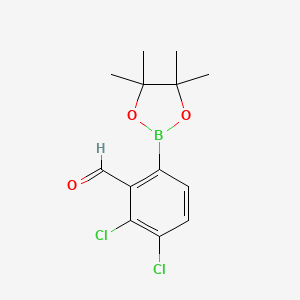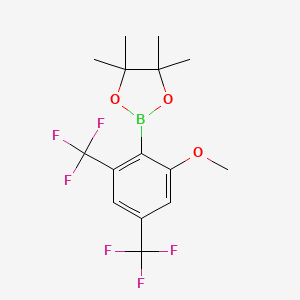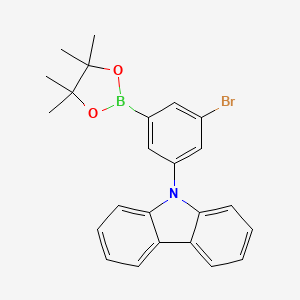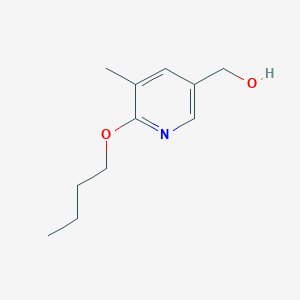
3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbazole derivatives, such as “9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester”, are compounds that are majorly used as intermediates in electronic devices . Their molecular structure includes benzene rings, boronic acid pinacol ester, and carbazole rings .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers .Molecular Structure Analysis
The molecular structure of carbazole derivatives includes benzene rings, boronic acid pinacol ester, and carbazole rings . The empirical formula for a similar compound, “9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester”, is C24H24BNO2 .Chemical Reactions Analysis
Carbazole derivatives are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications .Physical And Chemical Properties Analysis
The physical properties of a similar compound, “9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester”, include a solid form and a melting point of 165-173 °C .科学研究应用
3-C9CPBA has been used in a number of scientific research applications, including drug discovery, biochemistry, and physiology. It has been used as a substrate for the study of enzymes, such as cytochrome P450, and has been used in the synthesis of a variety of organic compounds. It has also been used to study the structure-activity relationships of drugs and to develop new drugs.
作用机制
Target of Action
Similar compounds, such as phenylboronic acid pinacol ester, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
It’s known that boronic acid pinacol esters like this compound can act as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications . They can also be used in the formation of organic light emitting diodes (OLEDs) .
Biochemical Pathways
Given its potential use in the formation of oleds and donor-π-acceptor dyes, it may influence pathways related to light emission and electron transfer .
Result of Action
Given its potential use in the formation of oleds and donor-π-acceptor dyes, it may contribute to the generation of light and the transfer of electrons .
实验室实验的优点和局限性
The use of 3-C9CPBA in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that 3-C9CPBA is a relatively new compound, and there is limited data available on its safety and toxicity.
未来方向
The use of 3-C9CPBA in scientific research offers a number of potential future directions. For example, further research could be conducted to better understand its mechanism of action, its biochemical and physiological effects, and its safety and toxicity. Additionally, further research could be conducted to develop new drugs based on its structure-activity relationships. Finally, 3-C9CPBA could be used in the synthesis of a variety of organic compounds and to study the structure-activity relationships of existing drugs.
合成方法
3-C9CPBA is synthesized through a two-step process. The first step involves the reaction of 9-chloro-9H-carbazole with 5-chlorophenylboronic acid pinacol ester in the presence of a base, such as potassium carbonate. The second step involves the reaction of the intermediate with a base, such as potassium carbonate, to form 3-C9CPBA. The reaction is typically carried out in a solvent, such as methanol or ethanol.
安全和危害
属性
IUPAC Name |
9-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BClNO2/c1-23(2)24(3,4)29-25(28-23)16-13-17(26)15-18(14-16)27-21-11-7-5-9-19(21)20-10-6-8-12-22(20)27/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPALTNYUIKSESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



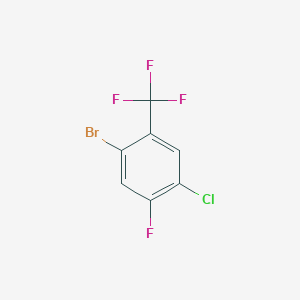

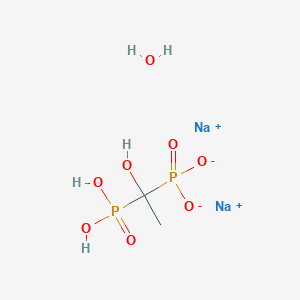
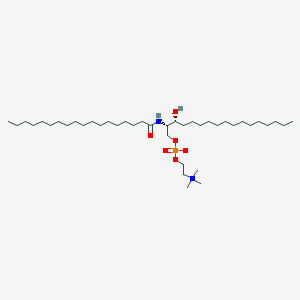
![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)

